6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-4-7-8-5-9(4)2-1-3-10-5/h1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHJFGEMLNJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457868 | |
| Record name | 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639782-44-8 | |
| Record name | 5H-1,2,4-Triazolo[3,4-b][1,3]thiazin-3-amine, 6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639782-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- 4-amino-1,2,4-triazole derivatives (e.g., 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione)
- Aromatic aldehydes (various substituted benzaldehydes)
- Phenacyl bromides or chlorides (aryl-substituted α-bromoacetophenones)
Stepwise Synthesis
Mechanistic Insights
Yields and Physical Data
| Compound | Yield (%) | Melting Point (°C) | Crystal Form | Notes |
|---|---|---|---|---|
| Aldimines (2)-(5) | 97-99 | 138-159 | White needles/prisms | High purity intermediates |
| Cyclized products (6)-(11) | 45-79 | 138-185 | White needles/prisms | Moderate to good yields |
The yields vary depending on the substituents on the aromatic rings and reaction conditions.
Analytical Characterization
- Infrared Spectroscopy (IR): NH stretching vibrations observed at 3340-3415 cm⁻¹; carbonyl (CO) stretching at 1670-1687 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of trans and cis isomers in equilibrium (approx. 60:40 ratio).
- Mass Spectrometry (MS): Characteristic fragmentation patterns include loss of MeBr, HBr, and sulfur-containing fragments.
- X-ray Crystallography: Confirms molecular conformation and ring structure, showing sandwiching of bromide ions between units in the crystal lattice.
Alternative and Related Synthetic Routes
- Some methods involve reduction of pre-formed triazolo-thiadiazine rings, but these are less general and more complex.
- The described non-reductive cyclization method is preferred for its mild conditions and higher efficiency.
- Modifications of the parent compound can be achieved by substituting different aromatic aldehydes or phenacyl halides to yield derivatives with varied biological activities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolothiazines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains and fungi. This has implications for developing new antibiotics and antifungal agents to combat resistant pathogens .
Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. In vitro studies have demonstrated that some derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation. Further research is required to elucidate the precise mechanisms and therapeutic potential in oncology .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Agricultural Applications
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Research indicates that certain formulations can effectively inhibit the growth of specific weed species without adversely affecting crop yield. This positions this compound as a candidate for developing environmentally friendly herbicides .
Pesticidal Properties
In addition to herbicidal effects, this compound has shown promise as an insecticide. Studies have demonstrated its efficacy against various agricultural pests. The ability to target specific pest populations while minimizing harm to beneficial insects makes it a valuable tool in sustainable agriculture .
Materials Science
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and composite materials .
Nanotechnology
In nanotechnology applications, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Research indicates that nanoparticles derived from this compound exhibit unique optical and electronic properties that could be harnessed in sensors and electronic devices .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | PubChem | Effective against multiple bacterial strains |
| Anticancer Properties | PubChem | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | PubChem | Protects neuronal cells from oxidative stress |
| Herbicidal Activity | PubChem | Inhibits growth of specific weed species |
| Pesticidal Properties | PubChem | Effective against agricultural pests |
| Polymer Chemistry | PubChem | Novel polymers with enhanced properties |
| Nanotechnology | PubChem | Unique optical/electronic properties in nanoparticles |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine are best understood in comparison to structurally related heterocycles. Below is a detailed analysis:
Structural and Functional Analogues
2.1.1. Triazolo-Thiadiazines
- Core Structure : These compounds feature a thiadiazine ring fused to a triazole, differing from the thiazine ring in the target compound. The thiadiazine ring is fully unsaturated, whereas the thiazine in the target is partially saturated (6,7-dihydro).
- Bioactivity : Derivatives like 3-(3’-pyridyl)-6-substituted triazolo[3,4-b]thiadiazoles exhibit vasodilatory activity, with substituents such as aryloxy groups enhancing efficacy . For example, compounds 2a–2s in showed significant vasodilation due to the electron-withdrawing pyridyl group .
- SAR Insights : Substitutions at the 6-position (e.g., α-naphthylmethylene in ) improve lipophilicity and antimicrobial activity . However, the dihydro-thiazine core in the target compound may offer better conformational flexibility for enzyme binding compared to rigid thiadiazines .
2.1.2. Triazolo-Thiazoles
- Core Structure : These lack the six-membered thiazine ring, instead featuring a five-membered thiazole. For instance, compound 24 in (3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazole) has a saturated thiazole ring .
2.1.3. Pyrrolo-Triazoles
- Core Structure : Pyrrolo-triazoles (e.g., pyrrolo[2,1-c][1,2,4]triazoles in ) replace the thiazine with a pyrrole ring, altering electronic properties and solubility .
- Bioactivity : These compounds are often explored for CNS targets due to increased lipophilicity, contrasting with the target compound’s focus on MBL inhibition .
Key Comparative Data Table
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs) : The pyridyl group in triazolo-thiadiazoles () enhances vasodilation by increasing electrophilicity , while the thiophene in 10b () may coordinate with MBL active-site zinc ions .
- Bulky Hydrophobic Groups : The tert-butyl group in 5o improves IMP-1 inhibition by occupying hydrophobic pockets in MBLs . Similarly, α-naphthylmethylene in enhances antimicrobial activity via lipophilic interactions .
- Amine vs.
Biological Activity
6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of triazole derivatives known for their pharmacological potential, including antitumor, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine
- CAS Number : 639782-44-8
- Molecular Formula : CHNS
- Molecular Weight : 156.21 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin. For instance:
- A study conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines. The results indicated significant antineoplastic activity in several compounds derived from this class. Notably, modifications at the 3-position with ethyl or pentyl groups enhanced activity against breast cancer cell lines (MDA-MB-468) .
| Compound | Activity (IC50) | Target Cell Line |
|---|---|---|
| 3a | High | MDA-MB-468 |
| 3b | Moderate | Colon Cancer |
| 3c | Low | CNS Cancer |
Antibacterial and Anti-inflammatory Properties
The antibacterial and anti-inflammatory activities of triazole derivatives have been widely documented. Specifically:
- Antibacterial Activity : Compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
- Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents at the C(7) position significantly influence the biological activity and stability of the compounds.
- Aryl substituents enhance the cleavage of the thiadiazine ring which is linked to increased biological activity .
Case Studies
- In Vitro Antitumor Study : A series of experiments were conducted using sulforhodamine B assays to assess cytotoxicity across various cancer types. The study revealed that modifications at specific positions on the triazole ring could lead to enhanced cytotoxic effects against leukemia and lung cancer cells .
- Mechanistic Studies : Further research indicated that compounds derived from this class exhibit mixed-type inhibition on thymidine phosphorylase, suggesting a complex interaction with cellular pathways involved in tumor growth .
Q & A
Q. What are the optimized synthetic routes for 6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine derivatives, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol with phenacyl bromides or aromatic aldehydes in ethanol under reflux. For example, Jilloju et al. demonstrated a one-pot protocol using acetylacetone and aromatic aldehydes to yield triazolothiadiazine derivatives . Structural confirmation is achieved via:
- 1H NMR spectroscopy : To verify proton environments and regiochemistry.
- Elemental analysis : To confirm molecular composition.
- HPLC-MS : For purity assessment and molecular ion verification .
Q. How are pharmacokinetic parameters (e.g., ADME) evaluated for triazolothiadiazine derivatives?
- Methodological Answer : Computational tools like SwissADME are used to predict lipophilicity (LogP), solubility, and drug-likeness. For instance, Fedotov et al. compared synthesized compounds to celecoxib, identifying derivatives with improved intestinal absorption and blood-brain barrier penetration. Key parameters include:
- Lipinski’s Rule of Five : To assess oral bioavailability.
- TPSA (Topological Polar Surface Area) : For membrane permeability evaluation.
- CYP450 inhibition profiles : To predict metabolic stability .
Advanced Research Questions
Q. What strategies enhance the bioactivity of triazolothiadiazines against coronaviruses or tumors?
- Methodological Answer : Substituent engineering is critical. Jilloju et al. found that introducing 3,5-dimethylpyrazole or 2,3-dimethoxyphenyl groups improved anti-coronavirus activity (EC50 < 10 µM). Key steps:
- Structure-Activity Relationship (SAR) : Systematic variation of substituents at positions 3 and 6 of the triazolothiadiazine core.
- In vitro assays : Cytopathic effect (CPE) reduction assays in Vero cells for antiviral activity; MTT assays for cytotoxicity profiling .
Example Optimization :
| Derivative | R1 | R2 | EC50 (µM) |
|---|---|---|---|
| 5a | 3,5-dimethylpyrazole | Phenyl | 8.2 |
| 5t | 2,3-dimethoxyphenyl | 4-methoxyphenyl | 6.5 |
Q. How can regioselectivity challenges during cyclization be addressed?
- Methodological Answer : Regioselectivity in triazolothiadiazine formation is controlled by reaction conditions. For example:
- Catalyst selection : Use of KOH in DMF at 100°C promotes cyclization without by-products like thiadiazepines .
- Hydrogenation : NaBH4 reduces intermediates like 4-[(3-phenylprop-2-yn-1-ylidene)amino]-triazole-3-thiol to avoid competing pathways .
Critical Parameters : - Solvent polarity (DMF > ethanol).
- Temperature (reflux vs. room temperature).
Q. How do triazolothiadiazines compare to other heterocycles in antimicrobial activity?
- Methodological Answer : Comparative studies show triazolothiadiazines exhibit broader spectra than triazolothiadiazoles. For example:
- Antibacterial activity : 6-amino-triazolothiadiazines showed MIC values of 4–16 µg/mL against S. aureus vs. 32–64 µg/mL for thiadiazoles .
- Antifungal activity : Pyrazole-containing derivatives (e.g., 3-methyl-1H-pyrazol-5-yl) demonstrated superior inhibition of C. albicans (MIC = 8 µg/mL) due to enhanced hydrogen-bonding interactions .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
